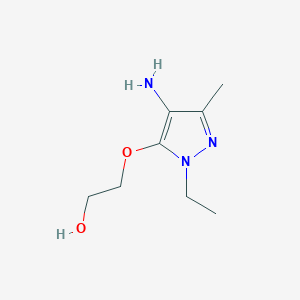
2-Acetamido-3-(3,4-dichlorophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamido-3-(3,4-dichlorophenyl)propanoic acid is an organic compound with the molecular formula C11H11Cl2NO3 It is a derivative of propanoic acid, featuring an acetamido group and a dichlorophenyl group
Preparation Methods
The synthesis of 2-Acetamido-3-(3,4-dichlorophenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichlorobenzaldehyde and acetamide.
Reaction Conditions: The key steps involve the formation of an intermediate Schiff base, followed by reduction and subsequent acylation to introduce the acetamido group.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents to enhance yield and purity.
Chemical Reactions Analysis
2-Acetamido-3-(3,4-dichlorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The dichlorophenyl group allows for electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions.
Scientific Research Applications
2-Acetamido-3-(3,4-dichlorophenyl)propanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: Research explores its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and analgesic drugs.
Industry: It finds applications in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Acetamido-3-(3,4-dichlorophenyl)propanoic acid exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, influencing biochemical pathways.
Pathways Involved: It can modulate pathways related to inflammation, pain, or other physiological processes, depending on its structural analogs and derivatives.
Comparison with Similar Compounds
2-Acetamido-3-(3,4-dichlorophenyl)propanoic acid can be compared with similar compounds such as:
2-Acetamido-3-(4-chlorophenyl)propanoic acid: This compound has a single chlorine atom and exhibits different reactivity and applications.
2-Acetamido-3-(4-hydroxyphenyl)propanoic acid: The presence of a hydroxyl group introduces different chemical properties and potential biological activities.
2-Acetamido-3-(3-fluorophenyl)propanoic acid: The fluorine atom alters the compound’s electronic properties, affecting its reactivity and interactions.
Properties
Molecular Formula |
C11H11Cl2NO3 |
|---|---|
Molecular Weight |
276.11 g/mol |
IUPAC Name |
2-acetamido-3-(3,4-dichlorophenyl)propanoic acid |
InChI |
InChI=1S/C11H11Cl2NO3/c1-6(15)14-10(11(16)17)5-7-2-3-8(12)9(13)4-7/h2-4,10H,5H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
VLSILMGYPXGZIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CC1=CC(=C(C=C1)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4R)-4-[(methylamino)methyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B13489252.png)
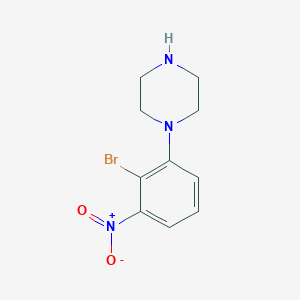




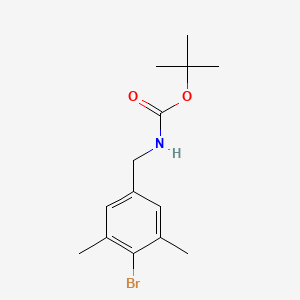
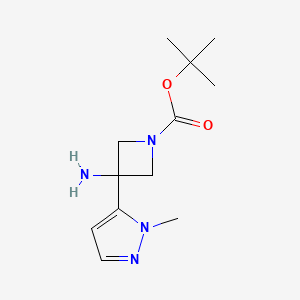

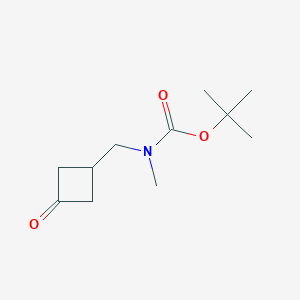
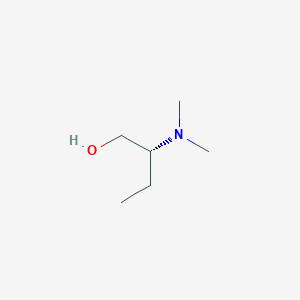
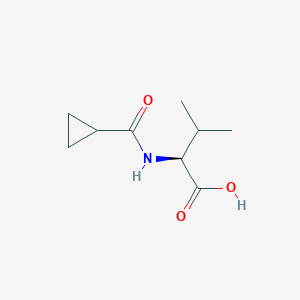
![5-[4-(Trifluoromethoxy)phenyl]-1,3-thiazole](/img/structure/B13489319.png)
